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molecular formula C8H5F3N2 B1392748 3-Pyridineacetonitrile, 6-(trifluoromethyl)- CAS No. 765298-04-2

3-Pyridineacetonitrile, 6-(trifluoromethyl)-

Cat. No. B1392748
M. Wt: 186.13 g/mol
InChI Key: MUURVYOEMFYHRI-UHFFFAOYSA-N
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Patent
US08133909B2

Procedure details

To a solution of (6-trifluoromethyl-pyridin-3-yl)-methanol (4.93 g, 27.8 mmol) in THF (50 mL) were added N,N-diisopropyl ethyl amine (5.7 mL, 33 mmol) and 4-dimethylaminopyridine (17 mg, 0.14 mmol). After cooling to 0° C. thionyl chloride (4.8 mL, 56 mmol) was added dropwise over a period of 10 min. After stirring for 30 min. at 0° C., the ice bath was replaced with a water bath and stirred for 2 h at ambient temperature. The resulting brown reaction mixture was concentrated in vacuo, diluted with TBME (50 mL) and cooled to 0° C. before aqueous NaHCO3 (1M, 100 mL) was added. The mixture was stirred for 30 min., the aqueous layers were extracted with TBME (50 mL) and the combined organic layers were washed with aqueous NaHCO3 (1M, 50 mL) and brine (50 mL). Drying over sodium sulphate was followed by concentration. The resulting oil (6.44 g) was dissolved in DMSO (15 mL) and sodium cyanide (1.36 g, 27.8 mmol) was added. The resulting dark reaction mixture was stirred for 18 h at ambient temperature under a nitrogen atmosphere. It was diluted with TBME (50 mL) and treated with ice (30 g) and water (50 mL). The aqueous layer was separated and extracted with TBME (50 mL). The organic layers were washed twice with water (50 mL) and brine (30 mL), dried over sodium sulfate and concentrated. Purification by chromatography (SiO2, heptane:ethyl acetate=95:5 to 50:50) afforded the title compound (3.59 g, 59%) as a light brown oil. MS m/e: 185.3 [M−H]−.
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
17 mg
Type
catalyst
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.36 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
59%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[N:8]=[CH:7][C:6]([CH2:9]O)=[CH:5][CH:4]=1.[CH:13]([N:16](CC)C(C)C)(C)C.S(Cl)(Cl)=O.[C-]#N.[Na+]>C1COCC1.CN(C)C1C=CN=CC=1.CC(OC)(C)C.O>[F:1][C:2]([F:12])([F:11])[C:3]1[N:8]=[CH:7][C:6]([CH2:9][C:13]#[N:16])=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.93 g
Type
reactant
Smiles
FC(C1=CC=C(C=N1)CO)(F)F
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
17 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.36 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Five
Name
ice
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min. at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a period of 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred for 2 h at ambient temperature
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting brown reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with TBME (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. before aqueous NaHCO3 (1M, 100 mL)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min.
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the aqueous layers were extracted with TBME (50 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with aqueous NaHCO3 (1M, 50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
was followed by concentration
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil (6.44 g) was dissolved in DMSO (15 mL)
CUSTOM
Type
CUSTOM
Details
The resulting dark reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 18 h at ambient temperature under a nitrogen atmosphere
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with TBME (50 mL)
WASH
Type
WASH
Details
The organic layers were washed twice with water (50 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2, heptane:ethyl acetate=95:5 to 50:50)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=CC=C(C=N1)CC#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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